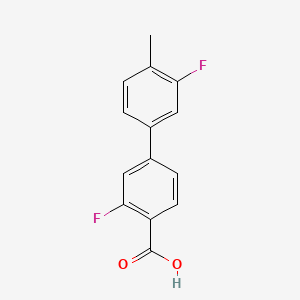

![molecular formula C6H5BrN4 B572175 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1273577-17-5](/img/structure/B572175.png)

3-Bromopyrazolo[1,5-a]pyrimidin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

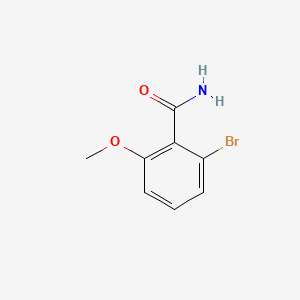

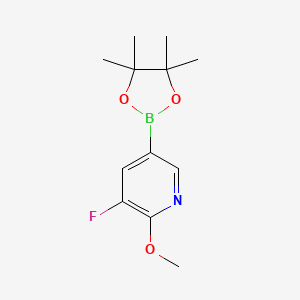

“3-Bromopyrazolo[1,5-a]pyrimidin-7-amine” is a chemical compound with the molecular formula C6H5BrN4 . It has an average mass of 213.035 Da and a monoisotopic mass of 211.969757 Da . This compound is used for research and development purposes .

Molecular Structure Analysis

The structural motif of “3-Bromopyrazolo[1,5-a]pyrimidin-7-amine” is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromopyrazolo[1,5-a]pyrimidin-7-amine” include a molecular weight of 304.15 . It is recommended to be stored at a temperature of 2-8°C .

Scientific Research Applications

Energetic Materials and Explosives

The synthesis of novel energetic compounds is crucial for various applications, including propellants, explosives, and pyrotechnics. Researchers have explored 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine due to its potential as an energetic material. Its structure and properties make it an interesting candidate for further investigation in this field .

Medicinal Chemistry and Drug Development

The pyrazolo[1,5-a]pyrimidine scaffold has attracted attention in medicinal chemistry. Researchers have explored derivatives of this compound for their potential as kinase inhibitors, antiviral agents, and anticancer drugs3-Bromopyrazolo[1,5-a]pyrimidin-7-amine could serve as a starting point for designing new drug candidates .

Catalysis and Organic Synthesis

The synthesis of pyrazolo[1,5-a]pyrimidines involves interesting reactions. Researchers have used copper-catalyzed methods to functionalize the C-3 position of this compound, leading to diverse products. These reactions have implications in organic synthesis and the development of new catalytic methodologies .

Materials Science and Crystal Engineering

Understanding the crystal structures and properties of pyrazolo[1,5-a]pyrimidines is essential for materials science. Researchers have investigated the crystal growth and thermal stability of related compounds3-Bromopyrazolo[1,5-a]pyrimidin-7-amine could contribute to the design of new materials with desirable properties .

Biochemical Studies and Enzyme Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold has been explored as a potential scaffold for enzyme inhibitors. Researchers have studied derivatives for their ability to modulate specific enzymes3-Bromopyrazolo[1,5-a]pyrimidin-7-amine may exhibit interesting interactions with enzymes, making it relevant for biochemical studies .

Photophysics and Fluorescent Probes

Certain pyrazolo[1,5-a]pyrimidines exhibit interesting photophysical properties. Researchers have investigated their fluorescence behavior and potential as fluorescent probes3-Bromopyrazolo[1,5-a]pyrimidin-7-amine could find applications in imaging and sensing due to its unique properties .

Safety and Hazards

When handling “3-Bromopyrazolo[1,5-a]pyrimidin-7-amine”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Mechanism of Action

properties

IUPAC Name |

3-bromopyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN4/c7-4-3-10-11-5(8)1-2-9-6(4)11/h1-3H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLDEPNFJQGNGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C(=C(C=N2)Br)N=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90855980 |

Source

|

| Record name | 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1273577-17-5 |

Source

|

| Record name | 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B572103.png)

![2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile](/img/structure/B572114.png)